16beta-Bromoandrosterone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BrO2/c1-18-7-5-12(21)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)22/h11-16,21H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVMWSZEMZOUPC-RWUIUEHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4=O)Br)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H](C4=O)Br)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585096 | |
| Record name | (3alpha,5alpha,16beta)-16-Bromo-3-hydroxyandrostan-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115115-49-6 | |
| Record name | (3alpha,5alpha,16beta)-16-Bromo-3-hydroxyandrostan-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Strategies and Precursor Chemistry of 16beta Bromoandrosterone
Methodologies for Steroid Core Bromination at the 16beta Position
The direct bromination of the steroid core at the C-16 position is a key transformation in the synthesis of 16beta-Bromoandrosterone. A common approach involves the reaction of a 17-keto steroid, such as androsterone (B159326), with a suitable brominating agent. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the substrate.
One of the primary methods for achieving bromination at a carbon alpha to a carbonyl group is through the formation of an enol or enolate intermediate, which then reacts with an electrophilic bromine source. Common brominating agents used in steroid chemistry include elemental bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) tribromide. The choice of solvent and the presence of an acid or base catalyst can significantly influence the reaction's course and the stereoselectivity of the product.
For the synthesis of 16-bromo-17-keto steroids, the reaction is typically carried out under acidic conditions to promote enolization towards C-16. The subsequent attack by bromine on the enol intermediate can, in principle, yield both the 16α- and 16β-bromo derivatives.
Precursor Compounds and Reaction Pathways in this compound Synthesis
The primary precursor for the synthesis of this compound is Androsterone (3α-hydroxy-5α-androstan-17-one). The synthesis pathway generally involves the protection of the 3α-hydroxyl group, followed by the stereoselective bromination at the C-16 position, and subsequent deprotection if necessary.
A plausible reaction pathway can be outlined as follows:
Protection of the 3α-hydroxyl group: To prevent unwanted side reactions during bromination, the hydroxyl group at the C-3 position is often protected. This is typically achieved by converting it into an ester, such as an acetate, or an ether.
Enolization of the 17-ketone: The protected androsterone derivative is then treated with a strong acid or base to generate the enol or enolate, respectively, which is localized between C-16 and C-17.
Stereoselective Bromination: The enol or enolate is then reacted with a brominating agent. The stereochemical course of this step is critical for obtaining the desired 16β-isomer.
The following table summarizes the key reactants and intermediates in a typical synthesis:
| Compound Name | Role in Synthesis | Chemical Structure (if available) |
| Androsterone | Starting Material | C₁₉H₃₀O₂ |
| Acetic Anhydride | Protecting Group Reagent | C₄H₆O₃ |
| 3α-Acetoxy-5α-androstan-17-one | Protected Intermediate | C₂₁H₃₂O₃ |
| Bromine (Br₂) | Brominating Agent | Br₂ |
| 16beta-Bromo-3α-acetoxy-5α-androstan-17-one | Brominated Intermediate | C₂₁H₃₁BrO₃ |
| This compound | Final Product | C₁₉H₂₉BrO₂ |
Industrial-Scale Synthesis Approaches for Research Material Production
For the production of research-grade material, the synthesis would likely be performed in batch reactors. Key considerations for scaling up would include:
Reagent Selection: Choosing cost-effective and readily available starting materials and reagents.
Process Optimization: Fine-tuning reaction parameters such as temperature, reaction time, and stoichiometry to maximize yield and minimize by-product formation.
Purification: Developing efficient and scalable purification methods, such as crystallization or large-scale chromatography, to isolate the desired 16beta-isomer with high purity.
Safety: Implementing appropriate safety protocols for handling hazardous reagents like bromine.
Given the stereochemical challenges, a scalable process would heavily rely on a robust and reproducible method for stereocontrol during the bromination step.
Stereochemical Control in Bromination Reactions for Androsterone Derivatives
The control of stereochemistry at the C-16 position is the most critical aspect of the synthesis of this compound. The stereochemical outcome of the bromination of 17-keto steroids is often governed by principles of kinetic versus thermodynamic control.
It has been established in steroid chemistry that the kinetically controlled bromination of a ketone often leads to the formation of the axial bromo-ketone. In the case of the 5α-androstane skeleton, the 16β-position is axial, while the 16α-position is equatorial. Therefore, reaction conditions that favor kinetic control are expected to yield the 16β-bromo isomer as the major product.
Factors that can influence the stereochemical outcome include:
Reaction Temperature: Lower temperatures generally favor the kinetic product.
Solvent: The polarity of the solvent can influence the transition state of the bromination reaction.
Nature of the Brominating Agent: The steric bulk and reactivity of the brominating agent can affect the direction of attack on the enol intermediate.
Under thermodynamic control, which is typically favored by higher temperatures and longer reaction times, the more stable equatorial 16α-bromo isomer may be the predominant product. Therefore, careful control of the reaction conditions is paramount to ensure the selective formation of the desired this compound.
Iii. Biochemical and Molecular Mechanisms of 16beta Bromoandrosterone
Interactions with Steroid-Modifying Enzymes
As a steroid derivative, 16beta-Bromoandrosterone is structurally poised to interact with enzymes that normally bind and metabolize natural steroid hormones. These enzymes, critical for maintaining hormonal balance, include various dehydrogenases, reductases, and cytochrome P450 enzymes.
The fundamental step in any potential enzymatic interaction is the binding of this compound to the enzyme. Its steroidal core provides the necessary framework for recognition and binding within the active site of many steroid-modifying enzymes. The presence of a bromine atom at the 16-beta position, however, introduces a significant alteration to the molecule's size, shape, and electronic properties compared to natural steroids.
This structural uniqueness could allow this compound to act as a substrate analog , a molecule that resembles the natural substrate and can bind to the enzyme's active site. Whether the enzyme can then catalyze a reaction on the bromo-steroid or if the binding is non-productive (i.e., leading to inhibition) is a critical question that requires specific experimental validation.
Should this compound act as an inhibitor of steroid-modifying enzymes, its mechanism of action can be elucidated through kinetic studies. These studies differentiate between several models of inhibition, each with distinct biochemical consequences.
In a competitive inhibition model, this compound would directly compete with the natural steroid substrate for binding to the active site of the enzyme. A hallmark of this mechanism is that the inhibition can be overcome by increasing the concentration of the natural substrate. Kinetically, this is observed as an increase in the apparent Michaelis constant (K_m) of the enzyme for its substrate, with no change in the maximum reaction velocity (V_max). The potency of a competitive inhibitor is quantified by its inhibition constant (K_i).
Hypothetical Data for Competitive Inhibition: This interactive table illustrates the theoretical effect of a competitive inhibitor on enzyme kinetics.
| Substrate Concentration (µM) | Reaction Velocity (No Inhibitor) | Reaction Velocity (With Competitive Inhibitor) |
| 1 | 0.50 | 0.25 |
| 2 | 0.67 | 0.40 |
| 5 | 0.83 | 0.63 |
| 10 | 0.91 | 0.77 |
| 20 | 0.95 | 0.87 |
| This data is for illustrative purposes only and does not represent experimental results for this compound. |
Non-competitive inhibition occurs when an inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. A key characteristic is that the inhibitor reduces the V_max of the enzyme, but does not affect the K_m.
Hypothetical Data for Non-Competitive Inhibition: This interactive table illustrates the theoretical effect of a non-competitive inhibitor on enzyme kinetics.
| Substrate Concentration (µM) | Reaction Velocity (No Inhibitor) | Reaction Velocity (With Non-Competitive Inhibitor) |
| 1 | 0.50 | 0.25 |
| 2 | 0.67 | 0.33 |
| 5 | 0.83 | 0.42 |
| 10 | 0.91 | 0.45 |
| 20 | 0.95 | 0.48 |
| This data is for illustrative purposes only and does not represent experimental results for this compound. |
Uncompetitive inhibition is a less common mechanism where the inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is characterized by a decrease in both V_max and K_m. Graphically, this results in parallel lines on a Lineweaver-Burk plot.
Irreversible inhibitors typically form a strong, often covalent, bond with the enzyme, leading to its permanent inactivation. These molecules are sometimes called "suicide inhibitors" because they are acted upon by the enzyme to generate a reactive species that then attacks the enzyme itself. The chemical reactivity of the carbon-bromine bond in this compound could theoretically be exploited by an enzyme to initiate such a process. However, specific studies demonstrating irreversible inactivation of steroid-modifying enzymes by this compound are not currently available in the scientific literature.
Evaluation of Enzyme Inhibition Kinetics and Mechanisms
Allosteric Modulation Investigations
Allosteric modulators bind to a site on a receptor distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its endogenous ligand. This can result in either potentiation (positive allosteric modulation) or inhibition (negative allosteric modulation) of the receptor's activity.
As of the latest available data, there are no specific studies investigating this compound as an allosteric modulator of the Androgen Receptor or any other nuclear receptor. Research in this area would be required to determine if the compound exerts any regulatory effects on AR activity through mechanisms other than direct competition with androgens at the ligand-binding pocket.
Ligand-Receptor Interaction Studies
Understanding the direct interaction between a ligand and its receptor is fundamental to characterizing its biological activity. For steroid hormones and their analogs, this involves detailed studies of binding affinity and selectivity.
The affinity and selectivity of this compound for the Androgen Receptor have not been extensively documented in peer-reviewed literature. Characterizing these properties is crucial to understanding its potential as an androgenic or anti-androgenic agent. Such research typically involves a suite of in vitro assays designed to measure how strongly the compound binds to the AR and whether it interacts preferentially with the AR over other steroid receptors.
Radioligand binding assays are a gold standard for quantifying receptor-ligand interactions. fishersci.comcreative-bioarray.com In this method, a radiolabeled form of a known ligand (e.g., [³H]-dihydrotestosterone) is incubated with the Androgen Receptor. The specific binding of the radioligand is then measured.
There are no published studies that present data from radioligand binding assays specifically assessing the affinity of this compound for the Androgen Receptor. Such an assay would be necessary to directly measure its binding characteristics.
Competitive displacement (or competition binding) assays are used to determine the binding affinity of an unlabeled compound (a "competitor") by measuring its ability to displace a labeled ligand from the receptor. nih.gov The concentration of the competitor that displaces 50% of the bound radioligand is the IC50 value.
Specific data from competitive displacement assays for this compound against a known radioligand for the Androgen Receptor are not available in the current body of scientific literature. These experiments would be essential to determine its relative binding affinity compared to endogenous androgens or other synthetic ligands.
Modern high-throughput screening methods, such as the PolarScreen™ Androgen Receptor Competitor Assay, utilize fluorescence polarization to measure ligand binding. fishersci.comthermofisher.com This homogenous, mix-and-read format assesses the displacement of a fluorescently labeled androgen ligand from the AR ligand-binding domain by a test compound. fishersci.com A shift in the polarization value indicates competitive binding.
There is no available data from PolarScreen™ or similar fluorescence polarization-based competitive binding assays for this compound. Application of this technology would provide a rapid and sensitive measure of its direct interaction with the AR.
The Equilibrium Dissociation Constant (Kd) represents the concentration of a ligand at which half of the receptor population is occupied at equilibrium, providing a direct measure of binding affinity. The IC50 (half-maximal inhibitory concentration) value from competitive binding assays is a measure of the functional strength of a competitor ligand.
Due to the absence of specific radioligand and competitive binding studies for this compound with the Androgen Receptor, its Kd and AR-binding specific IC50 values have not been determined. The table below illustrates the type of data that would be generated from such studies, but it is important to note that the values for this compound are currently unknown.
Table 1: Androgen Receptor Binding Affinity Data (Hypothetical)
| Compound | Assay Type | Parameter | Value |
|---|---|---|---|
| Dihydrotestosterone (B1667394) (DHT) | Radioligand Binding | Kd | ~1-2 nM |
| This compound | Radioligand Binding | Kd | Data Not Available |
| Dihydrotestosterone (DHT) | Competitive Displacement | IC50 | ~3-5 nM |
| This compound | Competitive Displacement | IC50 | Data Not Available |
Exploration of Other Nuclear Receptor Interactions
While the primary target of androgenic steroids is the androgen receptor (AR), the potential for cross-reactivity and interaction with other nuclear receptors is an area of significant interest. Research into the specific interactions of this compound with other nuclear receptors is not extensively documented. However, the broader field of steroid biology has established that signaling pathways of nuclear receptors are highly integrated. For instance, the AR can engage in crosstalk with the estrogen receptor alpha (ERα) and the glucocorticoid receptor (GR). This can occur through competition for binding to DNA response elements or through the sequestration of shared co-activator proteins. Such interactions are critical in hormone-responsive tissues where multiple steroid receptors are expressed. It is plausible that this compound could modulate the activity of other nuclear receptors, a hypothesis that warrants further investigation to fully understand its biological activity profile.
Metabolic Fate and Biotransformation in Experimental Systems
In Vitro Metabolic Pathway Elucidation in Hepatic Systems (e.g., primary cultured hepatocytes, liver microsomes)
The liver is the primary site of steroid metabolism. In vitro hepatic systems, such as primary cultured hepatocytes and liver microsomes, are essential tools for elucidating the metabolic pathways of compounds like this compound. Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and are rich in Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. longdom.org Hepatocytes, being whole cells, contain both Phase I and Phase II enzymes and provide a more complete model of hepatic metabolism. nih.gov
Studies using these systems typically involve incubating the compound with the biological matrix and analyzing the disappearance of the parent compound and the formation of metabolites over time. Such experiments can determine the metabolic stability of the compound and identify the major metabolic pathways. While specific studies on this compound are not available, this standard approach would be used to characterize its biotransformation.
Identification of Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation, sulfoconjugation) Metabolites
Drug metabolism is broadly categorized into Phase I and Phase II reactions. longdom.orgnih.gov Phase I reactions introduce or expose functional groups (like hydroxyl, -OH) on the substrate, a process often mediated by CYP enzymes. longdom.orgusmlestrike.com For a steroid like this compound, Phase I metabolism would likely involve hydroxylation at various positions on the steroid nucleus.
Phase II reactions, or conjugation reactions, involve the attachment of endogenous molecules to the parent compound or its Phase I metabolites. fiveable.me This process significantly increases the water solubility of the compound, facilitating its excretion. usmlestrike.com Key Phase II reactions for steroids include glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation (or sulfoconjugation), catalyzed by sulfotransferases (SULTs). usmlestrike.comfiveable.me It is expected that this compound and its hydroxylated metabolites would undergo glucuronidation and/or sulfation to form inactive, excretable conjugates.
| Metabolic Phase | Reaction Type | Primary Enzymes | Effect on Compound |
| Phase I | Oxidation (e.g., Hydroxylation), Reduction, Hydrolysis | Cytochrome P450 (CYP) family | Introduces or exposes polar functional groups. nih.gov |
| Phase II | Glucuronidation, Sulfation (Sulfoconjugation), Acetylation | UGTs, SULTs, NATs | Conjugates with endogenous molecules to increase water solubility. usmlestrike.com |
Enzymatic Transformations in Steroid Metabolism (e.g., hydroxysteroid sulfotransferase)
A key enzyme in the metabolism of androsterone (B159326) and other hydroxysteroids is the human cytosolic sulfotransferase SULT2A1. nih.gov This enzyme is highly expressed in the liver and adrenal glands and is responsible for the sulfation of a wide array of endogenous and xenobiotic compounds. nih.govdoi.org SULT2A1 catalyzes the transfer of a sulfonate group from the universal donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the steroid. nih.gov Given that this compound possesses a hydroxyl group at the 3-position (inherent to the androsterone structure), it is a probable substrate for SULT2A1. The resulting sulfated conjugate would be more water-soluble and readily eliminated from the body.
Bacterial Transformation of Steroid Compounds and Ecological Context
Beyond hepatic metabolism, microbial communities in the environment and within the host (e.g., the gut microbiome) play a significant role in steroid transformation. biorxiv.org Bacteria possess diverse enzymatic capabilities that allow them to degrade and modify the complex steroid ring structure. researchgate.net Aerobic bacterial degradation of androgens often proceeds through the 9,10-seco pathway, which involves oxygenases cleaving the steroid rings. nih.govpnas.org Under anaerobic conditions, such as those found in aquatic sediments or the gut, different pathways like the 2,3-seco pathway are utilized. nih.govpnas.org
These microbial transformations are of great ecological importance, as they are crucial for the removal of steroid hormones from ecosystems, such as in wastewater treatment processes. researchgate.net Furthermore, host-associated bacteria can modulate circulating androgen levels, with recent studies identifying bacterial genes capable of producing androgens. biorxiv.org Some bacteria can even perform a retroconversion of estrogens back into androgens. pnas.org The biotransformation of a synthetic steroid like this compound by bacterial communities could influence its environmental persistence and its physiological effects within a host organism.
Cellular and Subcellular Mechanisms of Action
The cellular effects of this compound are anticipated to be mediated through its interaction with intracellular signaling pathways and transcription factors, consistent with the known mechanisms of other steroid hormones.
The influence of steroid hormones on cancer cell behaviors such as proliferation, migration, and invasion is well-documented. nih.govnih.govnih.govfrontiersin.orgnih.govmdpi.commdpi.com Androgens, acting through the androgen receptor (AR), can drive proliferation in certain cancer types, like prostate cancer. Conversely, some steroid derivatives have been investigated for their anti-cancer properties.
There is currently a lack of direct research on the effects of this compound on cancer cell proliferation, migration, and invasion. However, studies on related compounds offer some context. For instance, other brominated compounds have demonstrated antiproliferative activity in breast cancer cell lines. nih.gov Furthermore, certain androstanediols have been shown to stimulate the proliferation of human breast cancer cells. researchgate.net The effect of this compound would likely be cell-type specific and depend on the expression and activity of steroid hormone receptors and associated signaling pathways. Future studies are needed to elucidate the specific impact of this compound on these critical aspects of cancer progression.
The androgen receptor signaling pathway is known to engage in significant crosstalk with other major intracellular signaling cascades, including those mediated by cytokines like Interleukin-6 (IL-6) and serum response factor (SRF). nih.govnih.govnih.govaacrjournals.orgaacrjournals.org This crosstalk is particularly relevant in the context of cancer, where it can influence tumor growth and progression.
The AR and IL-6 signaling pathways can exhibit a complex interplay. In some contexts, IL-6 can activate AR-mediated gene expression, potentially contributing to androgen-independent progression of prostate cancer. nih.govaacrjournals.orgaacrjournals.org This activation can occur through various downstream effectors, including STAT3 and MAPK pathways. aacrjournals.orgelsevierpure.com
Crosstalk between AR and SRF has also been identified, with evidence suggesting a negative feedback loop in advanced prostate cancer. nih.gov SRF's transcriptional activity can be stimulated by androgens in an AR-dependent manner. nih.gov Given that this compound is an androgen derivative, it is plausible that it could modulate these signaling networks. However, without direct experimental evidence, its specific role in AR/IL-6 and AR/SRF crosstalk remains speculative.
Table 1: Key Proteins in AR/IL-6 and AR/SRF Signaling Crosstalk
| Signaling Pathway | Key Proteins Involved | Potential Interaction with Androgen Signaling |
| AR/IL-6 | Androgen Receptor (AR), Interleukin-6 (IL-6), IL-6 Receptor (IL-6R), JAK, STAT3, MAPK | IL-6 can induce AR transactivation. |
| AR/SRF | Androgen Receptor (AR), Serum Response Factor (SRF) | Androgens can induce SRF transcriptional activity; a negative feedback loop may exist in certain cancer contexts. |
Pyroptosis is a form of pro-inflammatory programmed cell death that is initiated by inflammasomes, which are multiprotein complexes that activate caspases. frontiersin.org Recent research has begun to uncover the role of steroid hormones in modulating these inflammatory pathways.
For example, certain steroid hormone catabolites have been shown to activate the pyrin inflammasome. nih.gov In contrast, corticosteroids are known to inhibit the activation of the NLRP3 inflammasome. nih.gov The steroid hormone aldosterone (B195564) can also promote inflammation through the activation of immune cells and the expression of pro-inflammatory cytokines, as well as by priming the NLRP3 inflammasome. mdpi.com Furthermore, sex steroid hormones are implicated in the dysregulation of the inflammasome pathway in conditions like endometriosis. frontiersin.org
While there is no direct evidence regarding the effect of this compound on pyroptosis and inflammasome activation, its steroidal structure suggests it could potentially interact with these pathways. Whether it would act as an activator or inhibitor would likely depend on the specific cellular context and the inflammasome complexes involved. The relationship between steroid hormones and inflammatory responses is complex and an active area of investigation. scispace.com
The primary mechanism of action for androgens is through the androgen receptor (AR), a ligand-activated transcription factor. nih.govresearchgate.netnih.gov Upon binding to an androgen, the AR undergoes a conformational change, translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. nih.govoup.com This, in turn, recruits co-regulator proteins and the transcriptional machinery to regulate gene expression. nih.govmdpi.com
It is highly probable that this compound, as an androsterone derivative, exerts its biological effects through this canonical AR-mediated pathway. The specificity and strength of its interaction with the AR, as well as the subsequent gene expression profile it induces, would be determined by its unique chemical structure, particularly the presence and orientation of the bromo group at the 16-beta position. A related compound, 16-bromoepiandrosterone, is known to be a chemical relative of DHEA and is thought to interact with enzymes and receptors that modulate cellular biochemistry. drugbank.com However, detailed studies on the interaction of this compound with the AR and its impact on the transcription of specific target genes are needed to fully elucidate its mechanism of action at the transcription factor level.
Iv. Advanced Analytical and Spectroscopic Characterization in Research
Application of Mass Spectrometry in Metabolite Identification and Quantification
Mass spectrometry (MS) is a cornerstone of steroid analysis due to its exceptional sensitivity and specificity. mdpi.com When coupled with chromatographic separation techniques, it allows for the resolution and detection of individual steroids and their metabolites from intricate biological samples. mdpi.comnih.gov The presence of bromine in 16beta-Bromoandrosterone is particularly advantageous for MS analysis, as bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments, which greatly aids in their identification within a complex spectrum.
Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful tool for comprehensive steroid profiling, often considered a reference method for its high chromatographic resolution, especially for isomeric compounds. nih.govbioscientifica.com For steroid analysis, GC-MS typically requires a chemical derivatization step to increase the volatility and thermal stability of the analytes. nih.govnih.gov Hydroxyl and keto groups are commonly converted to trimethylsilyl (B98337) (TMS) ethers or methyloxime-trimethylsilyl (MO-TMS) ethers.
In the analysis of this compound, the 3α-hydroxyl group would be derivatized, for instance, to a TMS-ether. Following separation on a capillary GC column, the molecule would enter the mass spectrometer, where it undergoes ionization, typically by electron impact (EI). The resulting mass spectrum would display a molecular ion peak (M+) and a series of fragment ions characteristic of the steroid skeleton and the bromine substituent.
Key Analytical Features in GC-MS of this compound:
Derivatization: Conversion of the 3-hydroxyl group to a TMS ether is necessary for GC analysis.
Fragmentation Pattern: EI ionization would lead to characteristic fragmentation of the steroid rings. The presence of bromine would be evident from fragments losing a bromine radical (M-Br) or hydrogen bromide (M-HBr).
Isotopic Signature: Any fragment containing the bromine atom would exhibit a distinctive pair of peaks of nearly equal intensity, separated by two mass units (e.g., m/z and m/z+2), confirming the presence of a single bromine atom.
The table below illustrates hypothetical characteristic ions that could be observed in the GC-MS spectrum of the TMS-derivatized this compound.
| Ion Description | Hypothetical m/z (for 79Br/81Br) | Significance |
| Molecular Ion [M]+ | 440 / 442 | Confirms the molecular weight of the derivatized compound. |
| [M-CH3]+ | 425 / 427 | Loss of a methyl group from the steroid skeleton or TMS group. |
| [M-Br]+ | 361 | Loss of the bromine atom, a characteristic fragmentation for halogenated compounds. |
| [M-TMSOH]+ | 350 / 352 | Loss of trimethylsilanol (B90980) from the derivatized 3-hydroxyl group. |
| Base Peak | Varies | Typically a stable fragment derived from the steroid ring structure. |
Note: The m/z values are calculated based on the TMS derivative of this compound (C22H37BrO2Si).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for targeted steroid quantification in many clinical and research laboratories. mdpi.comnih.gov It offers simpler sample preparation, as derivatization is often not required, and is suitable for analyzing both unconjugated and conjugated steroids. nih.govphenomenex.com The coupling of liquid chromatography with a triple quadrupole mass spectrometer allows for highly selective and sensitive analysis using modes like Multiple Reaction Monitoring (MRM). nih.gov
For this compound, a reversed-phase LC method would be employed to separate the compound from other endogenous steroids. nih.gov Ionization would typically be achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In tandem MS, a specific precursor ion corresponding to the protonated molecule [M+H]+ of this compound would be selected and fragmented to produce characteristic product ions.
Key Analytical Features in LC-MS/MS of this compound:
Chromatographic Separation: A C18 or similar reversed-phase column would be used to achieve separation based on polarity. cabidigitallibrary.org
Ionization: ESI in positive mode would generate the protonated molecule [M+H]+ at m/z 369/371.
Tandem MS (MRM): A specific precursor-to-product ion transition would be monitored for quantification, providing high specificity. For example, the transition from m/z 369 to a stable fragment ion resulting from the loss of HBr (m/z 289) could be a highly specific transition for detection.
| Parameter | Description |
| LC Column | Typically reversed-phase C18, 5 µm particle size |
| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile (B52724) with formic acid |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]+ | m/z 369 / 371 |
| Potential Product Ions | Fragments corresponding to [M+H-H2O]+, [M+H-HBr]+, and other steroid backbone fragments. |
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic techniques provide detailed information about a molecule's structure, functional groups, and electronic environment by probing its interaction with electromagnetic radiation. benthamscience.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, including steroids. nih.gov Techniques like 1H NMR, 13C NMR, and 2D NMR experiments (like COSY and HSQC) allow for the unambiguous assignment of all proton and carbon signals in the molecule. mdpi.com
1H NMR: The proton at C-16 (H-16α) would be expected to show a significant downfield shift due to the deshielding effect of the adjacent bromine atom. Its coupling pattern with the protons at C-15 would provide information about the stereochemistry.
13C NMR: The carbon atom directly attached to the bromine, C-16, would experience a significant shift in its resonance compared to androsterone (B159326). Neighboring carbons, such as C-15, C-17, and C-13, would also show smaller, predictable shifts. ejournal.by
The table below shows the known 13C chemical shifts for the parent compound, Androsterone, and the predicted effect of the 16β-bromo substituent.
| Carbon Atom | Androsterone δ (ppm) nih.gov | Predicted Shift for 16β-Bromoandrosterone | Rationale for Prediction |
| C-3 | ~68-71 | Minor change | Distant from the substitution site. |
| C-13 | ~45 | Small downfield shift | γ-gauche effect from the C-16 substituent. |
| C-15 | ~22 | Downfield shift | β-effect from the bromine atom. |
| C-16 | ~31 | Significant downfield shift | α-effect; direct attachment to the electronegative Br. |
| C-17 | ~220 | Small upfield or downfield shift | β-effect from the bromine atom influencing the ketone. |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.commdpi.com An IR spectrum arises from vibrations that cause a change in the molecule's dipole moment, while Raman scattering results from vibrations that change the molecule's polarizability. scitepress.org Together, they provide a "fingerprint" of the molecule's functional groups. youtube.com
For this compound, the key vibrational modes would be associated with the C=O group, C-H bonds, and the newly introduced C-Br bond. The position of the C=O stretching frequency is particularly sensitive to its local environment. The presence of an α-halogen (bromine at C-16) next to the C-17 ketone is known to shift the carbonyl stretching frequency to a higher wavenumber (higher energy) due to an electronic field effect. acs.org
| Functional Group | Typical IR Frequency Range (cm-1) | Expected Frequency for 16β-Bromoandrosterone (cm-1) | Notes |
| O-H (stretch) | 3200-3600 | ~3400 (broad) | From the 3α-hydroxyl group. |
| C-H (stretch) | 2850-3000 | 2850-2980 | Aliphatic C-H bonds of the steroid skeleton. |
| C=O (stretch) | 1700-1750 | ~1750-1760 | Shifted to higher frequency due to α-bromination. acs.org |
| C-Br (stretch) | 500-680 | ~600 | The C-Br stretching vibration is typically weak in IR but can be stronger in Raman. |
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. acs.org The structural components that absorb UV or visible light are known as chromophores.
In this compound, the primary chromophore is the saturated ketone group at C-17. This group undergoes a weak, symmetry-forbidden n→π* electronic transition. Saturated ketones typically absorb weakly in the UV region. The introduction of a bromine atom at the α-position (C-16) can influence this absorption. This is known as the α-haloketone effect, which can cause a bathochromic shift (a shift to a longer wavelength) of the n→π* transition and an increase in its intensity.
While UV-Vis is less powerful for detailed structural elucidation of steroids compared to NMR or MS, it can be a simple and effective method for quantification using the Beer-Lambert law, particularly if a suitable chromophore is present. nih.govresearchgate.net
| Chromophore | Electronic Transition | Typical λmax (nm) | Expected λmax for 16β-Bromoandrosterone (nm) |
| C=O (Ketone) | n→π* | ~280-300 | ~300-320 (with increased intensity) |
Fluorescence Spectroscopy for Molecular Interactions and Kinetics
Fluorescence spectroscopy serves as a powerful biophysical technique for investigating the interactions between non-fluorescent small molecules, such as this compound, and biological macromolecules like proteins and DNA. nih.govnih.gov Although this compound itself does not possess intrinsic fluorescence, its binding to a target protein can be monitored by observing changes in the protein's native fluorescence or through competitive displacement assays involving fluorescent probes.
Many proteins contain intrinsic fluorophores, primarily the aromatic amino acids Tryptophan and Tyrosine, which can be excited by UV light and subsequently emit fluorescent light at a specific wavelength. nih.gov The binding of a ligand, such as this compound, into the microenvironment of these amino acids can lead to a quenching (decrease) of the fluorescence intensity. dovepress.com This quenching phenomenon occurs due to the formation of a non-fluorescent complex between the ligand and the protein, and the extent of quenching can be used to quantify the binding affinity. dovepress.com
The mechanism of quenching can be elucidated using the Stern-Volmer equation, which helps to determine binding parameters such as the binding constant (K_a) and the number of binding sites (n). By measuring the fluorescence quenching at different temperatures, thermodynamic parameters like enthalpy change (ΔH⁰) and entropy change (ΔS⁰) can be calculated to characterize the primary forces (e.g., hydrophobic interactions, hydrogen bonds) driving the interaction. dovepress.com
For studying the speed of these molecular interactions, stopped-flow fluorescence techniques can be employed. This method allows for the rapid mixing of reactants (e.g., this compound and a target protein) and the real-time monitoring of the fluorescence signal change. edinst.com This provides valuable data on the kinetics of the binding and dissociation processes, revealing the rate constants for the association and dissociation of the molecular complex. edinst.comnih.gov
Table 1: Illustrative Data from a Fluorescence Quenching Experiment for a Steroid-Protein Interaction This table presents hypothetical data to illustrate the typical results obtained from a fluorescence quenching experiment used to determine the binding affinity between a steroid and a protein.
| Steroid Concentration (μM) | Fluorescence Intensity (a.u.) | 1 / [Steroid] (μM⁻¹) | F₀ / F |
|---|---|---|---|
| 0 | 985 | - | 1.00 |
| 10 | 850 | 0.100 | 1.16 |
| 20 | 745 | 0.050 | 1.32 |
| 40 | 610 | 0.025 | 1.61 |
| 60 | 515 | 0.017 | 1.91 |
| 80 | 440 | 0.013 | 2.24 |
F₀ is the fluorescence intensity of the protein in the absence of the steroid, and F is the fluorescence intensity at each steroid concentration.
V. Role of 16beta Bromoandrosterone As a Research Probe
Utilization in Investigating Steroid Hormone Action
The primary mechanism of steroid hormones involves binding to and activating specific intracellular receptors, which then act as ligand-dependent transcription factors to regulate gene expression. wikipedia.org Synthetic steroid analogs like 16beta-Bromoandrosterone are instrumental in elucidating these processes. By introducing a bulky and electronegative bromine atom, the interaction of the steroid with its receptor can be altered, providing insights into the structural requirements for receptor binding and activation.
A stereoisomer, 16-Bromoepiandrosterone, has been identified as an inhibitor of the androgen receptor. drugbank.com This suggests that this compound could be used in competitive binding assays to probe the ligand-binding pocket of the androgen receptor. Such studies help to map the topology of the receptor's active site and understand the forces that govern hormone-receptor interactions. By comparing the binding affinity and functional activity of this compound with the parent compound, androsterone (B159326), researchers can infer the role of the C-16 position in mediating androgenic effects.
Application in Biochemical Pathway Analysis
Steroid biosynthesis and metabolism involve a series of enzymatic reactions that constitute complex biochemical pathways. plos.org Halogenated steroids can act as inhibitors of key enzymes in these pathways, making them useful tools for pathway analysis. For example, various steroids have been shown to inhibit steroid 16 alpha-hydroxylase, an enzyme involved in steroid metabolism. nih.gov
While specific inhibitory data for this compound on a wide range of enzymes is not extensively documented in publicly available literature, its structure suggests potential interactions with enzymes that metabolize androgens. Researchers can use such compounds to block specific steps in a metabolic cascade, allowing for the accumulation of upstream intermediates and the depletion of downstream products. This helps to identify the sequence of reactions and the regulatory points within the pathway. The introduction of a bromine atom can significantly alter the substrate's electronic and steric properties, potentially leading to tight binding or irreversible inhibition of target enzymes. rsc.org
Development as a Tool for Receptor Biology Research
The study of receptor biology relies on the availability of specific ligands to characterize receptor binding, distribution, and function. researchgate.net Synthetic steroids, including brominated derivatives, are frequently synthesized for these purposes. For instance, various 16-bromomethyl estradiol (B170435) isomers have been created and assessed for their binding to estrogen, androgen, and progesterone (B1679170) receptors. nih.gov
This compound can be employed in radioligand binding assays, where a radiolabeled version of the compound competes with other unlabeled ligands for binding to the receptor. merckmillipore.com This allows for the determination of binding affinities (Ki values) and the characterization of the receptor's pharmacological profile.
Below is an example of how binding affinity data for different steroid receptors might be presented for a series of related compounds.
| Compound | Androgen Receptor (Ki, nM) | Estrogen Receptor (Ki, nM) | Progesterone Receptor (Ki, nM) |
|---|---|---|---|
| Androsterone | 150 | >1000 | >1000 |
| 16alpha-Bromoandrosterone | 250 | >1000 | >1000 |
| This compound | 180 | >1000 | >1000 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Use in Structure-Activity Relationship (SAR) Studies of Steroid Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology for designing compounds with desired biological activities. mdpi.com These studies involve systematically modifying a molecule's structure and observing the effect on its biological function. The introduction of a bromine atom at the 16-beta position of androsterone is a classic SAR modification.
The purpose of this modification is to probe the effects of several factors on the activity of the steroid:
Steric Bulk: The bromine atom is larger than a hydrogen atom. By observing the effect of this increased bulk on receptor binding or enzyme inhibition, researchers can infer the size and shape of the binding site.
Electronegativity: Bromine is highly electronegative, which can alter the electron distribution within the steroid molecule. This can affect hydrogen bonding and other non-covalent interactions with the biological target.
By comparing the activity of this compound to other 16-substituted analogs (e.g., 16-alpha-bromo, 16-methyl, 16-hydroxy), a comprehensive SAR model can be developed. This model can then guide the design of new, more potent, or more selective steroid-based compounds.
The table below illustrates a hypothetical SAR study for a series of androsterone derivatives.
| Compound | Modification at C-16 | Relative Androgen Receptor Affinity (%) | Relative Androgenic Activity (%) |
|---|---|---|---|
| Androsterone | -H | 100 | 100 |
| 16alpha-Methylandrosterone | -α-CH3 | 110 | 95 |
| 16beta-Methylandrosterone | -β-CH3 | 80 | 70 |
| 16alpha-Bromoandrosterone | -α-Br | 60 | 45 |
| This compound | -β-Br | 85 | 75 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Vi. Future Directions and Emerging Research Avenues
Exploration of Novel Enzyme Targets and Regulatory Pathways
While the full biological profile of 16beta-Bromoandrosterone is not yet characterized, its structure as a modified C19 steroid suggests it may interact with various enzymes involved in steroidogenesis and steroid metabolism. A primary future direction is the systematic screening of this compound against a panel of key steroidogenic enzymes. The isomer, 16-Bromoepiandrosterone, has been noted to interact with enzymes such as glucose-6-phosphate dehydrogenase (G6PDH), indicating that halogenated androstanes can engage with enzymatic targets beyond the classical steroid pathways drugbank.com.
Research could focus on enzymes whose inhibition has therapeutic relevance. For instance, 5α-reductase, responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394), is a key target in benign prostatic hyperplasia and androgenic alopecia nih.gov. Similarly, enzymes like 11β-hydroxysteroid dehydrogenases (11β-HSDs), which modulate the activity of glucocorticoids at the tissue level, represent another class of potential targets mdpi.com. Investigating the inhibitory effects of this compound on these and other enzymes could uncover novel therapeutic leads.
Table 1: Potential Enzyme Targets for this compound
| Enzyme Target | Biological Relevance | Rationale for Investigation |
|---|---|---|
| 5α-Reductase | Converts testosterone to dihydrotestosterone (DHT); implicated in prostate diseases. | Steroidal inhibitors are well-established; the 16-bromo substitution could confer novel inhibitory properties nih.gov. |
| Aromatase (CYP19A1) | Converts androgens to estrogens; a key target in estrogen-dependent cancers. | The androstane (B1237026) scaffold is the natural substrate; modifications can lead to potent inhibition. |
| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | Catalyze the interconversion of active and inactive steroids (e.g., androstenedione (B190577) and testosterone). | Isoform-selective inhibition is a key therapeutic goal; the compound could exhibit novel selectivity. |
| 11β-Hydroxysteroid Dehydrogenases (11β-HSDs) | Regulate local glucocorticoid concentrations; implicated in metabolic syndrome. | The steroid nucleus is a common feature of known inhibitors mdpi.com. |
Development of Advanced In Vitro and Ex Vivo Research Models
To accurately predict the biological effects of this compound, future research must move beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro models, such as three-dimensional (3D) spheroids, organoids, and organ-on-a-chip (OOC) systems, offer a more physiologically relevant environment that better mimics human tissues biologists.comnih.govdrugtargetreview.com.
These complex models can provide critical insights into the compound's efficacy and safety. For example:
Liver Organoids/Spheroids: Could be used to study the hepatic metabolism of this compound and assess its potential for drug-induced liver injury, a common concern with steroidal compounds drugtargetreview.com.
Prostate Cancer Organoids: Would allow for testing the compound's anti-proliferative effects in a model that recapitulates the tumor microenvironment and cellular heterogeneity biologists.com.
Adrenal Gland Models: Could be used to investigate the compound's impact on steroidogenesis within a multi-cellular context that reflects the gland's complex architecture.
The use of these advanced models can improve the correlation between preclinical findings and clinical outcomes, reducing reliance on animal models and accelerating the drug discovery process nih.govdrugtargetreview.com.
Computational Modeling and Cheminformatics for Predicting Biological Activity
In silico approaches are indispensable tools for modern drug discovery and can be leveraged to guide the experimental investigation of this compound. Cheminformatics and computational modeling can predict the compound's biological activities and prioritize experimental resources .
Key computational strategies include:
Molecular Docking: Simulating the binding of this compound to the active sites of various enzyme targets (e.g., 5α-reductase, aromatase) can predict its binding affinity and mode of interaction. This can help identify the most promising enzymatic targets for laboratory testing nih.gov.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical methods that correlate the chemical structure of compounds with their biological activity mit.edu. By building QSAR models with existing datasets of steroidal enzyme inhibitors, researchers can predict the potential activity of this compound and understand how the 16-beta bromo group influences its biological function.
Machine Learning and AI: Advanced machine learning algorithms can analyze large datasets of chemical structures and bioactivities to identify potential new drug candidates nih.gov. These models could be used to predict a range of properties for this compound, from target binding to ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics .
These computational approaches can significantly streamline the research process, making it more efficient and cost-effective to explore the therapeutic potential of novel steroid derivatives nih.gov.
Integration with Omics Technologies (e.g., Metabolomics, Proteomics) in Steroid Research
To gain a comprehensive understanding of the cellular effects of this compound, its study must be integrated with systems-level "omics" technologies. These approaches provide a global view of the molecular changes induced by the compound, revealing its mechanism of action and potential off-target effects bioscientifica.com.
Steroidomics/Metabolomics: This involves the comprehensive analysis of all steroids and other small-molecule metabolites in a biological sample endocrine-abstracts.orgnih.gov. By treating cells or organoids with this compound and analyzing the resulting changes in the steroid metabolome, researchers can pinpoint which enzymatic pathways are being modulated nih.govfrontiersin.org. This is a powerful, unbiased method for identifying the compound's primary targets and downstream effects oup.com.
Proteomics: Proteomics analyzes the entire set of proteins in a cell or tissue mdpi.com. Following treatment with this compound, proteomic analysis can identify changes in the expression levels of key proteins, such as steroid receptors, metabolic enzymes, or cell signaling molecules. This can help construct the regulatory pathways through which the compound exerts its effects researchgate.netnih.gov.
Integrating multi-omics data provides a holistic picture of the compound's biological impact, which is crucial for understanding its therapeutic potential and for identifying potential biomarkers of its activity researchgate.netmdpi.comnih.gov.
Design of Next-Generation Steroid Probes and Derivatives
This compound can serve as a valuable chemical scaffold for the design of next-generation research tools and therapeutic agents. The presence of the bromine atom provides a unique chemical handle and structural feature that can be exploited in several ways.
Development of Chemical Probes: The steroid backbone could be modified to create chemical probes for "activity-based protein profiling" or affinity labeling. For instance, a reactive group could be installed elsewhere on the molecule to covalently label its target enzyme, facilitating target identification and validation nih.gov. The bromo-group itself might also serve as a reactive site under certain conditions.
Structure-Activity Relationship (SAR) Studies: The 16-beta position is a site for further chemical modification. Synthesizing a series of derivatives with different substituents at this position can help elucidate the SAR and optimize potency and selectivity for a given target nih.govnih.gov. For example, replacing the bromine with other halogens or functional groups could fine-tune the compound's inhibitory profile against specific enzymes nih.govmdpi.com.
Targeted Drug Delivery: The steroidal nature of the compound could be used to target tissues that express high levels of steroid receptors or transporters. Derivatives could be designed to improve pharmacokinetic properties or to be delivered specifically to target tissues like the prostate or adrenal glands.
By using this compound as a starting point, medicinal chemists can develop a new generation of highly selective and potent modulators of steroid signaling pathways nih.govmdpi.com.
Q & A
Q. How should researchers design studies to investigate cross-species differences in 16β-Bromoandrosterone metabolism?
- Answer : Use hepatocyte models from multiple species (human, rat, zebrafish) and compare metabolite profiles via untargeted metabolomics. Apply pathway enrichment analysis (e.g., KEGG) to identify conserved vs. species-specific pathways .
Q. What ethical frameworks apply to clinical trials involving 16β-Bromoandrosterone derivatives?
- Answer : Follow CONSORT guidelines for randomized trials, including informed consent, data safety monitoring boards, and transparent reporting of adverse events (Table 2.5.2b in ). Subgroup analyses must pre-specify hypotheses to avoid data dredging .
Cross-Disciplinary Applications
Q. How can 16β-Bromoandrosterone research integrate with proteomics or transcriptomics workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
